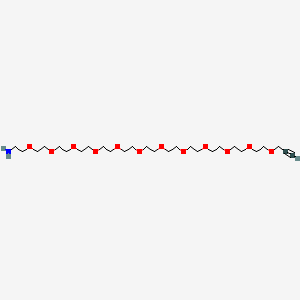
プロパルギル-PEG9-ブロミド
概要
説明
Propargyl-PEG9-bromide is a chemical compound that consists of a propargyl group attached to a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminated with a bromide group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and versatility in synthetic applications.
科学的研究の応用
Propargyl-PEG9-bromide has a wide range of applications in scientific research:
作用機序
Target of Action
Propargyl-PEG9-bromide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are azide-bearing compounds or biomolecules . The propargyl group in Propargyl-PEG9-bromide can react with these azide-bearing targets via a copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The interaction of Propargyl-PEG9-bromide with its targets involves a copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The bromide group in Propargyl-PEG9-bromide is a good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The propargyl group in Propargyl-PEG9-bromide plays a crucial role in organic synthesis . It allows the propargylic unit to offer a handle for further synthetic transformations . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Pharmacokinetics
It is known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Propargyl-PEG9-bromide’s action are largely dependent on the azide-bearing compounds or biomolecules it interacts with. The formation of a stable triazole linkage can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Action Environment
The action, efficacy, and stability of Propargyl-PEG9-bromide can be influenced by environmental factors. For instance, the use of mercury, the corrosiveness of propargyl bromide, and the pyrophoric nature of allenyl boronic acid raise environmental and safety concerns . Additionally, the solvent-free condition has been found to be beneficial in the synthesis of propargylamines .
生化学分析
Biochemical Properties
Propargyl-PEG9-bromide plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . The propargyl group in Propargyl-PEG9-bromide can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is crucial in the creation of ADCs .
Cellular Effects
The specific effects of Propargyl-PEG9-bromide on various types of cells and cellular processes are not well-documented in the literature. As a component in the synthesis of ADCs, it indirectly influences cell function. ADCs are designed to target specific cancer cells, sparing healthy cells. Once the ADC binds to its target cell, the drug is internalized, released, and exerts its cytotoxic effect .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG9-bromide is primarily through its role in the formation of ADCs . The propargyl group in Propargyl-PEG9-bromide reacts with azide-bearing compounds or biomolecules in a copper-catalyzed azide-alkyne Click Chemistry reaction . This reaction forms a stable triazole linkage, which is a critical step in the creation of ADCs .
Temporal Effects in Laboratory Settings
As a component in the synthesis of ADCs, its stability and degradation would be crucial factors in the effectiveness and shelf-life of the resulting ADCs .
Dosage Effects in Animal Models
As a component in the synthesis of ADCs, the dosage of the resulting ADC would be a critical factor in its efficacy and potential toxicity .
Metabolic Pathways
As a component in the synthesis of ADCs, it could potentially interact with various enzymes and cofactors during the metabolic processing of the ADC .
Transport and Distribution
As a component in the synthesis of ADCs, its distribution within the body would be a critical factor in the ADC’s ability to reach and bind to its target cells .
Subcellular Localization
As a component in the synthesis of ADCs, its localization within the cell would be a critical factor in the ADC’s ability to exert its cytotoxic effect .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG9-bromide can be synthesized through a series of chemical reactions involving the modification of commercially available polyethylene glycol. One common method involves the nucleophilic substitution of a propargylic alcohol with a bromide source. The reaction typically requires a base such as potassium hydroxide and a phase-transfer catalyst to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of Propargyl-PEG9-bromide may involve large-scale batch reactions using similar nucleophilic substitution methods. The process would be optimized for yield and purity, often involving purification steps such as column chromatography or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Propargyl-PEG9-bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by various nucleophiles, such as thiols, amines, and alcohols, to form new carbon-heteroatom bonds.
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Oxidation and Reduction: The propargyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium hydroxide, sodium azide, and thiols are commonly used under basic conditions.
Click Chemistry: Copper(I) catalysts and azides are used under mild conditions to facilitate the cycloaddition reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted PEG derivatives with various functional groups.
Click Chemistry: Triazole-linked PEG derivatives.
Oxidation and Reduction: Carbonyl and alkane derivatives of PEG.
類似化合物との比較
Similar Compounds
Propargyl-PEG4-bromide: Similar structure with a shorter PEG chain.
Propargyl-PEG12-bromide: Similar structure with a longer PEG chain.
Propargyl-PEG9-amine: Similar structure with an amine group instead of a bromide group.
Uniqueness
Propargyl-PEG9-bromide is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both a propargyl group and a bromide group allows for versatile chemical modifications, making it a valuable tool in various research applications .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39BrO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYKZUOYGAXPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199635 | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055042-83-4 | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxatriacont-29-yne, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)







